molecular formula C26H43N5O10P2 B1242923 Cabergoline Diphosphate CAS No. 85329-89-1

Cabergoline Diphosphate

Cat. No.: B1242923
CAS No.: 85329-89-1
M. Wt: 647.6 g/mol
InChI Key: QCSYJICXNUHBML-CGCNXJRXSA-N
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Description

Cabergoline diphosphate (CAS: 85329-89-1) is a synthetic ergoline derivative and dopamine D2 receptor agonist. Its molecular formula is C₂₆H₃₇N₅O₂·2H₃PO₄, with a molecular weight of 647.6 g/mol . The compound is a diphosphate salt of cabergoline, a base molecule (C₂₆H₃₇N₅O₂) with a melting point of 153–155°C . It is insoluble in water but soluble in organic solvents like chloroform and ethanol .

This compound is regulated globally under HS code 29396900 for tariff purposes and classified by the FDA under Unique Ingredient Identifier 477M7SA9N9 . The European Medicines Agency (EMA) assigns it the XEVMPD code SUB06041MIG . Clinically, it is used to treat hyperprolactinemia and Parkinson’s disease due to its prolonged dopaminergic activity .

Properties

CAS No.

85329-89-1

Molecular Formula

C26H43N5O10P2

Molecular Weight

647.6 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;phosphoric acid

InChI

InChI=1S/C26H37N5O2.2H3O4P/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30;2*1-5(2,3)4/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33);2*(H3,1,2,3,4)/t19-,21-,23-;;/m1../s1

InChI Key

QCSYJICXNUHBML-CGCNXJRXSA-N

Isomeric SMILES

CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O

Related CAS

81409-90-7 (Parent)

Synonyms

1-((6-allylergolin-8beta-yl)carbonyl)-1-(3-(dimethylamino)propyl)-3-ethylurea
1-ethyl-2-(3'-dimethylaminopropyl)-3-(6'-allylergoline-8'-beta-carbonyl)urea diphosphate
Cabaser
Cabaseril
cabergoline
cabergoline diphosphate
Dostinex
FCE 21336
FCE-21336
Galastop

Origin of Product

United States

Scientific Research Applications

Treatment of Hyperprolactinemia

Cabergoline is the first-line treatment for hyperprolactinemia due to its efficacy and tolerability. A study involving 455 patients demonstrated that cabergoline normalized prolactin levels in 86% of cases, with significant tumor shrinkage observed in patients with prolactinomas.

Parameter Results
Normalization of PRL Levels86%
Tumor Shrinkage67%
Side Effects13% (3.9% discontinued therapy)

The median starting dose was 1.0 mg/week, which could be adjusted based on patient response .

Neuroprotective Effects

Research indicates that cabergoline possesses neuroprotective properties, particularly in conditions characterized by oxidative stress, such as neurodegenerative diseases. A study showed that cabergoline pretreatment significantly reduced neuronal death induced by oxidative agents like hydrogen peroxide.

Experimental Condition Cell Viability (%)
Control100%
H2O2 Treatment<50%
Cabergoline + H2O2Significant dose-dependent increase

This suggests potential applications in treating diseases like Parkinson's disease by mitigating oxidative damage to neurons .

Management of Cushing's Disease

Cabergoline has also been investigated for its effectiveness in managing Cushing's disease. Its ability to lower cortisol levels can provide symptomatic relief and improve quality of life for affected patients. In clinical settings, cabergoline has shown promise in reducing cortisol secretion and improving metabolic parameters .

Obesity and Metabolic Disorders

Emerging studies suggest that cabergoline may have applications in obesity management by modulating serum prolactin levels and influencing metabolic pathways. An intranasal formulation demonstrated reductions in body weight and adipose tissue mass in animal models, indicating a potential role in obesity treatment .

Lactation Inhibition

Cabergoline is utilized to inhibit lactation in specific clinical scenarios, such as stillbirth or abortion. A retrospective study highlighted its use in preventing lactation while considering the safety profile for mothers with underlying health conditions .

Case Study 1: Hyperprolactinemia Management

A cohort of 30 female patients with hyperprolactinemia treated with cabergoline reported normalization of prolactin levels within six weeks of starting therapy. The treatment was well-tolerated, with only a few experiencing mild side effects like nausea .

Case Study 2: Neuroprotection

In a laboratory setting, cultured cortical neurons were treated with cabergoline before exposure to oxidative stressors. Results indicated that cabergoline significantly preserved cell viability compared to controls, suggesting its potential utility in neurodegenerative disease management .

Case Study 3: Cushing's Disease

A patient with Cushing's disease showed marked improvement after initiating cabergoline therapy, with a notable reduction in cortisol levels and associated symptoms over three months .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cabergoline diphosphate belongs to the ergoline alkaloid class, sharing structural and functional similarities with other dopamine agonists. Below is a detailed comparison with related compounds:

Structural Analogues and Impurities

  • 8S-Cabergoline : A stereoisomer of cabergoline, differing in the configuration of the ergoline scaffold. Its pharmacological profile is less studied compared to the active 8β-isomer in this compound .
  • 9,10-Didehydrocabergoline : An impurity formed during synthesis, characterized by a dehydrogenated ergoline ring. It lacks therapeutic efficacy and is monitored for quality control .
  • Cabergoline Impurity A and B : Degradation products or synthetic byproducts with modified alkyl or carbonyl groups. These impurities are pharmacologically inactive and regulated to ≤0.1% in formulations .

Pharmacological Comparators

While direct evidence for compounds like bromocriptine or pergolide is absent in the provided data, key contrasts can be inferred:

  • Solubility Profile : this compound’s insolubility in water contrasts with more hydrophilic dopamine agonists (e.g., rotigotine), which are formulated as transdermal patches. This property necessitates its administration as an oral tablet .
  • Regulatory Status : Unlike this compound (FDA-regulated as a distinct moiety), older ergoline derivatives like bromocriptine may have different regulatory codes and safety profiles due to historical adverse event data (e.g., valvular fibrosis) .

Phosphate Salt Derivatives

  • Isosorbide Dihydrogen Phosphate: A non-ergoline phosphate ester used for angina. Unlike this compound, it lacks dopaminergic activity and is classified under a separate HS code (likely 2939.99) .
  • Tetrapotassium Diphosphate (TKPP): An inorganic phosphate (CAS: 7320-34-5) used industrially.

Tabulated Comparison of Key Properties

Property This compound 9,10-Didehydrocabergoline Isosorbide Dihydrogen Phosphate
CAS Number 85329-89-1 126554-49-2 15302-58-4
Molecular Formula C₂₆H₃₇N₅O₂·2H₃PO₄ C₂₆H₃₅N₅O₂ C₆H₉NO₈P
Therapeutic Use Dopamine agonist Impurity (non-therapeutic) Anti-anginal
Water Solubility Insoluble Not reported Highly soluble
Regulatory Code HS 29396900 N/A HS 2939.99 (inferred)

Research Findings and Clinical Relevance

  • Efficacy : this compound’s extended half-life (~63–69 hours) allows weekly dosing, unlike daily regimens for older ergolines .
  • Safety: Its selectivity for D2 receptors reduces side effects (e.g., nausea) compared to non-selective agonists .
  • Synthesis Challenges : The diphosphate salt form stabilizes the base compound but requires stringent control of impurities like 8S-cabergoline and deethylated derivatives .

Preparation Methods

Toluene/Diethyl Ether Co-Solvent System

The most widely documented method for preparing crystalline Form I of this compound involves a toluene/diethyl ether mixture. As described in Patent CN1188412C, the process begins by dissolving crude cabergoline in toluene at 50–60°C, followed by gradual addition of diethyl ether to induce supersaturation. Crystallization occurs over 12–24 hours at 0–5°C, yielding prismatic crystals with >99% purity. This method capitalizes on toluene’s high solvation capacity and diethyl ether’s low polarity, which collectively reduce solubility and promote nucleation.

Table 1: Optimization Parameters for Toluene/Diethyl Ether Crystallization

ParameterRangeImpact on Crystal Quality
Toluene:Ether Ratio1:2 to 1:4 (v/v)Higher ratios reduce impurities
Cooling Rate0.5°C/minPrevents amorphous phase formation
Stirring Speed200–300 rpmEnsures uniform crystal growth

Ethylbenzene Solvate Formation

Patent US7186837 introduces an alternative approach using ethylbenzene as a solvate-forming solvent. Cabergoline is dissolved in ethylbenzene at 70°C, and n-heptane is added as an anti-solvent to precipitate a solvate intermediate. Subsequent desolvation under vacuum at 40°C converts this intermediate into Form I crystals. Ethylbenzene’s planar aromatic structure facilitates π-π interactions with the ergoline ring system, stabilizing the solvate and reducing lattice defects.

Polymorphic Control and Form Characterization

Form I vs. Form II Crystallography

X-ray diffraction studies reveal that Form I crystals exhibit a monoclinic lattice (space group P2₁) with unit cell dimensions a = 12.3 Å, b = 14.7 Å, c = 15.2 Å, and β = 102.5°. In contrast, Form II (described in WO 01/72747) adopts an orthorhombic system (Pbca) prone to hygroscopicity. The toluene/ether method preferentially yields Form I due to kinetic control, whereas ethylbenzene-based processes favor thermodynamic stability.

Role of Anti-Solvents

n-Heptane and diethyl ether act as anti-solvents in crystallization, modulating supersaturation levels. n-Heptane’s non-polar nature (logP = 4.66) reduces cabergoline’s solubility more abruptly than ether (logP = 0.89), leading to faster nucleation but smaller crystal sizes.

Analytical Methods for Quality Assurance

High-Performance Liquid Chromatography (HPLC)

USP32 guidelines specify a reversed-phase HPLC method using a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of phosphate buffer (pH 2.0)/acetonitrile (84:16). Critical parameters include:

Table 2: HPLC Validation Data for this compound

ParameterResultAcceptance Criteria
Linearity (R²)0.9998≥0.999
LOD0.02 µg/mL≤0.05 µg/mL
LOQ0.06 µg/mL≤0.15 µg/mL
Impurity Resolution≥3.0≥2.0

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectra of Form I show distinct peaks at 1654 cm⁻¹ (urea C=O stretch) and 1040 cm⁻¹ (phosphate P-O symmetric stretch). Differential scanning calorimetry (DSC) reveals a sharp endotherm at 158°C corresponding to the melt of Form I, absent in solvated intermediates.

Industrial-Scale Production Considerations

Solvent Recovery and Sustainability

Toluene and ethylbenzene are recycled via fractional distillation, achieving >95% recovery rates. Process mass intensity (PMI) analyses indicate that the toluene/ether system generates 8.2 kg waste/kg product, compared to 10.5 kg/kg for ethylbenzene-based methods.

Continuous Crystallization Systems

Recent advancements employ tubular crystallizers with real-time PAT (Process Analytical Technology) monitoring. A 2024 pilot study demonstrated a 30% reduction in batch time and 15% higher yield compared to batch reactors .

Q & A

Q. What experimental models are most appropriate for studying the pharmacokinetic variability of cabergoline diphosphate in resistant vs. sensitive patient populations?

Answer: Pharmacokinetic studies should employ stratified cohort designs, separating patients into "responsive" and "resistant" groups based on pre-defined clinical criteria (e.g., prolactin normalization thresholds). Plasma concentration-time profiles should be measured at multiple intervals (e.g., 0, 60, 120 minutes post-dose) using high-performance liquid chromatography (HPLC). For resistant populations, extended sampling (up to 240 minutes) is critical, as cabergoline levels may exhibit delayed peaks . Correlate dose-response relationships with patient-specific factors (e.g., hepatic enzyme activity) to identify metabolic contributors to resistance.

Q. How can researchers ensure reproducibility in cabergoline’s dopamine receptor binding assays?

Answer: Standardize receptor-binding protocols using radioligand displacement assays (e.g., 3^3H-spiperone competition) with cloned human D2 receptor isoforms. Control for assay conditions: pH (7.4), temperature (37°C), and membrane preparation methods. Include positive controls (e.g., bromocriptine) and validate results across ≥3 independent replicates. Purity of this compound must be confirmed via NMR and mass spectrometry, as impurities >0.1% can skew binding affinity calculations .

Q. What methodologies are recommended for assessing cabergoline’s long-term safety in hyperprolactinemic women during pregnancy?

Answer: Retrospective cohort studies with matched controls are optimal. Collect longitudinal data on fetal exposure doses (cumulative cabergoline intake pre-conception), miscarriage rates, and neonatal malformations. Use logistic regression to adjust for confounders (e.g., maternal age, comorbidities). Monitor prolactinoma growth via MRI at each trimester; re-introduce cabergoline if tumor expansion exceeds 20% volume. Postnatal follow-ups (≥24 months) should track neurodevelopmental milestones using validated scales like the Bayley-III .

Advanced Research Questions

Q. How should contradictory pharmacokinetic data (e.g., plasma concentration disparities between studies) be resolved in meta-analyses?

Answer: Apply subgroup meta-analysis stratified by patient responsiveness, dose regimens, and assay methodologies. For example, studies reporting elevated cabergoline levels in resistant patients at 120 minutes post-dose (Wilcoxon P = 0.012) should be analyzed separately from those with homogeneous cohorts. Use sensitivity analyses to exclude outliers and assess heterogeneity via I² statistics. Pre-register analysis protocols to minimize bias.

Q. What strategies optimize the detection of cabergoline’s off-target effects in multi-omics studies?

Answer: Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling in in vitro models (e.g., pituitary adenoma cell lines). Prioritize pathways linked to cabergoline’s known mechanisms (e.g., dopaminergic signaling) and unexpected targets (e.g., serotonin receptor crosstalk). Validate findings using CRISPR-Cas9 knockouts and functional assays (e.g., cAMP inhibition). Publicly share raw data in repositories like GEO or PRIDE to enable cross-study validation .

Q. How can researchers design dose-escalation trials to minimize hyperprolactinemia relapse without inducing adverse cardiovascular effects?

Answer: Implement adaptive Bayesian designs with predefined stopping rules for adverse events (e.g., valvular fibrosis detected via echocardiography). Start with low doses (0.25 mg/week) and escalate based on prolactin normalization rates. Use pharmacodynamic modeling (e.g., Emax models) to predict efficacy thresholds while monitoring serum cabergoline levels and 5-HT2B receptor activation biomarkers. Cross-reference findings with registries like the European Cabergoline Safety Database .

Methodological Notes

  • Data Contradiction Analysis: When conflicting results arise (e.g., efficacy in resistant populations), apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up studies .
  • Ethical Compliance: For pregnancy studies, adhere to EMA guidelines requiring informed consent for postnatal follow-ups and explicit documentation of fetal malformation causality assessments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cabergoline Diphosphate
Reactant of Route 2
Reactant of Route 2
Cabergoline Diphosphate

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